![molecular formula C19H16F3NO4 B2918151 (2E)-4-(4-ethoxyphenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]but-2-enamide CAS No. 331461-86-0](/img/structure/B2918151.png)
(2E)-4-(4-ethoxyphenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2E)-4-(4-ethoxyphenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]but-2-enamide” is a chemical compound with the CAS Number 331461-86-0. It has a molecular weight of 379.34 and its linear formula is C19H16F3NO4 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C19H16F3NO4. It contains 19 carbon atoms, 16 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact arrangement of these atoms in the molecule would require more specific information or computational modeling to determine.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as boiling point, melting point, solubility, and stability under various conditions would require experimental determination.Applications De Recherche Scientifique
Polymer Modification and Applications
Research by Cesana et al. (2007) discusses the synthesis of polymer-bound thiol groups on poly(2-oxazolines), indicating a method for functionalizing polymers with pendant thiol groups that could react with double bonds of compounds similar to the one , leading to potential applications in graft copolymers and materials science (Cesana et al., 2007).
Intramolecular Hydrogen Bonding in Oxamide Derivatives
Martínez-Martínez et al. (1998) explore intramolecular hydrogen bonding in oxamide derivatives, providing a structural investigation that could offer insights into the bonding and stability of compounds with similar amide and ether functionalities (Martínez-Martínez et al., 1998).
Radical Cascade Approaches in Synthesis
Ishibashi et al. (1999) describe a stereoselective radical cascade approach to benzo[a]quinolizidines from enamides, showcasing a method that might be applicable to the synthesis or modification of compounds including "(2E)-4-(4-ethoxyphenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]but-2-enamide," especially in the context of creating complex cyclic structures (Ishibashi et al., 1999).
Reactivity and Applications in Fluoroorganic Chemistry
Gerus et al. (1998) discuss the interaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with triethyl phosphite, hinting at the reactivity of compounds with ethoxy and trifluoromethyl groups towards forming cycloaddition products, which could be relevant for understanding the reactivity and potential synthetic pathways involving "(2E)-4-(4-ethoxyphenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]but-2-enamide" (Gerus et al., 1998).
Advanced Materials and Nanotechnology
Wu et al. (2011) present research on organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides, showing how modifications of aromatic compounds with specific functional groups can lead to materials with novel properties. This research could provide a foundation for the design of new materials using aromatic compounds similar to the one (Wu et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
(E)-4-(4-ethoxyphenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO4/c1-2-26-15-7-3-13(4-8-15)17(24)11-12-18(25)23-14-5-9-16(10-6-14)27-19(20,21)22/h3-12H,2H2,1H3,(H,23,25)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHCZBCIAIRCHF-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-(4-ethoxyphenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]but-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

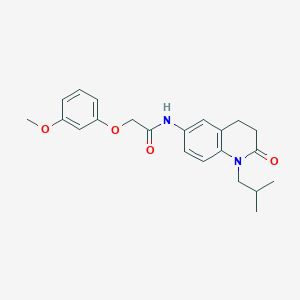
![2-(4-chlorobenzyl)-5-(4-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2918070.png)
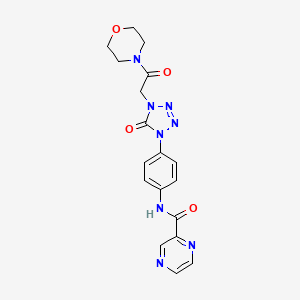
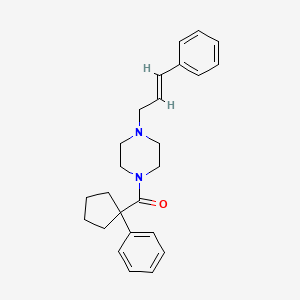
![(Z)-methyl 2-(6-methoxy-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2918077.png)
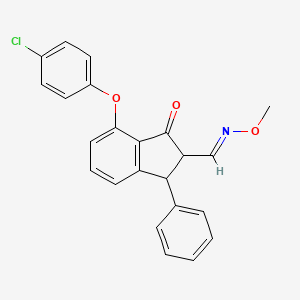
![1'-ethyl-6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2918079.png)
![(E)-4-(2-(3-hydroxy-10,13-dimethyl-3,4,7,8,9,11,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17(2H,10H,14H)-ylidene)hydrazinyl)-4-oxobutanoic acid](/img/structure/B2918084.png)
![2-(Naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2918085.png)
![[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2918086.png)
![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,2-dihydrophthalazin-1-one](/img/structure/B2918087.png)
![4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride](/img/structure/B2918089.png)
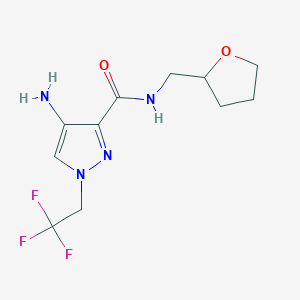
![8-(3-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2918091.png)